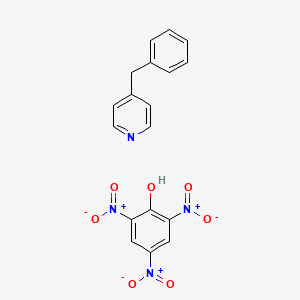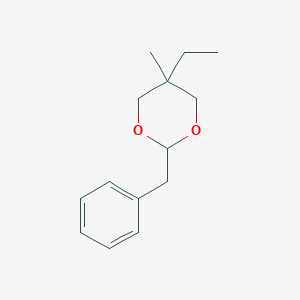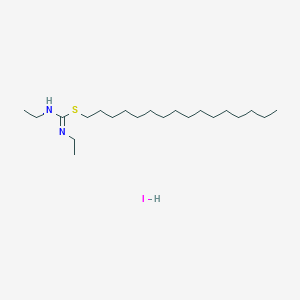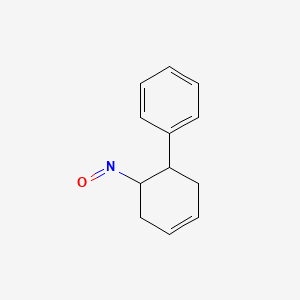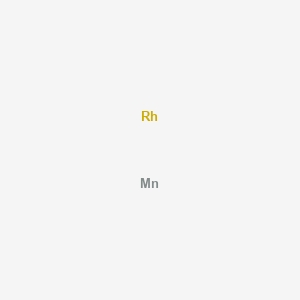
Manganese--rhodium (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Manganese–rhodium (1/1) is a compound consisting of manganese and rhodium in a 1:1 ratio. This compound has gained attention due to its potential applications in various fields, particularly in catalysis and materials science. The combination of manganese and rhodium offers unique properties that make it suitable for specific industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
Manganese–rhodium (1/1) can be synthesized through various methods. One common approach involves the co-reduction of manganese and rhodium salts in the presence of a reducing agent. For instance, manganese chloride and rhodium chloride can be reduced using sodium borohydride in an aqueous solution. The reaction is typically carried out under inert atmosphere to prevent oxidation of the metals.
Another method involves the thermal decomposition of organometallic precursors containing manganese and rhodium. This process requires precise control of temperature and atmosphere to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of manganese–rhodium (1/1) often involves the use of high-temperature furnaces and controlled atmospheres. The metals are combined in their elemental forms and subjected to high temperatures to facilitate alloy formation. This method ensures the production of large quantities of the compound with consistent quality.
化学反応の分析
Types of Reactions
Manganese–rhodium (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides of manganese and rhodium.
Reduction: It can be reduced back to its elemental forms under specific conditions.
Substitution: Ligands or other substituents can replace one or both metals in the compound.
Common Reagents and Conditions
Common reagents used in reactions involving manganese–rhodium (1/1) include:
Oxidizing agents: Such as oxygen or hydrogen peroxide.
Reducing agents: Such as hydrogen gas or sodium borohydride.
Ligands: Such as phosphines or amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield manganese oxide and rhodium oxide, while reduction may regenerate the elemental metals.
科学的研究の応用
Manganese–rhodium (1/1) has several scientific research applications, including:
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions. Its unique properties enhance reaction rates and selectivity.
Materials Science: Manganese–rhodium (1/1) is studied for its potential use in advanced materials, such as magnetic materials and alloys with specific mechanical properties.
Biomedical Applications: Research is ongoing to explore the use of manganese–rhodium (1/1) in medical imaging and drug delivery systems due to its biocompatibility and unique chemical properties.
作用機序
The mechanism by which manganese–rhodium (1/1) exerts its effects depends on its application. In catalysis, the compound provides active sites for chemical reactions, facilitating the conversion of reactants to products. The presence of both manganese and rhodium allows for a synergistic effect, enhancing catalytic activity.
In biomedical applications, the compound’s mechanism of action may involve interaction with biological molecules, leading to specific therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
Manganese–platinum (1/1): Similar to manganese–rhodium (1/1), this compound is used in catalysis and materials science.
Rhodium–palladium (1/1): Another bimetallic compound with applications in catalysis and advanced materials.
Uniqueness
Manganese–rhodium (1/1) is unique due to the specific combination of manganese and rhodium, which imparts distinct chemical and physical properties. This combination offers advantages in certain catalytic reactions and materials applications that are not achievable with other bimetallic compounds.
特性
CAS番号 |
12776-97-5 |
|---|---|
分子式 |
MnRh |
分子量 |
157.8435 g/mol |
IUPAC名 |
manganese;rhodium |
InChI |
InChI=1S/Mn.Rh |
InChIキー |
GBZQODYDRJQFHG-UHFFFAOYSA-N |
正規SMILES |
[Mn].[Rh] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


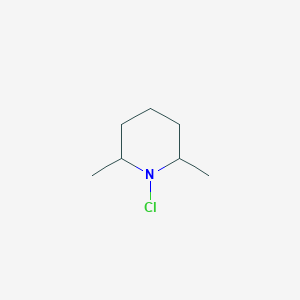
![Ethyl 2-[(2-acetamido-3-phenylpropanoyl)amino]-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate](/img/structure/B14728114.png)
![2-Methoxy-4-[1-(methylamino)-2-phenylethyl]phenol](/img/structure/B14728117.png)
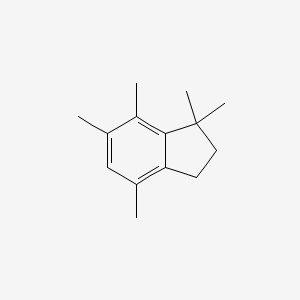

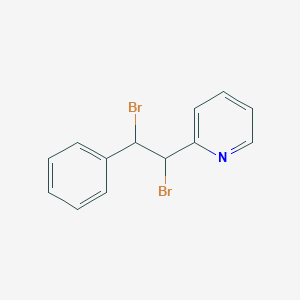
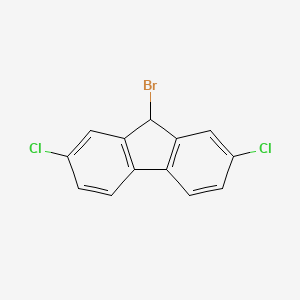

![[4-(Acetamidomethyl)phenyl]arsonic acid](/img/structure/B14728156.png)
